NPK1 protein - 147680-58-8

NPK1 protein

Catalog Number: EVT-1518065
CAS Number: 147680-58-8
Molecular Formula: C12H12N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NPK1 is classified as a member of the mitogen-activated protein kinase (MAPK) family, specifically functioning as a MAPK kinase kinase. This classification places it within a broader category of proteins that are integral to signaling pathways that respond to external signals, leading to cellular responses such as growth and apoptosis. The protein is predominantly found in plants and has been studied extensively in the context of Arabidopsis thaliana and other plant systems .

Synthesis Analysis

Methods of Synthesis

The synthesis of NPK1 involves several key steps, beginning with gene transcription followed by translation. The process can be broken down into:

  1. Transcription: The NPK1 gene is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is translated into the NPK1 protein in the cytoplasm, utilizing ribosomes and transfer RNA (tRNA) molecules to assemble amino acids into a polypeptide chain.

Eukaryotic cell-free expression systems are often employed for synthesizing NPK1 in laboratory settings. These systems utilize extracts from sources like wheat germ or insect cells, which provide the necessary components for protein synthesis without living cells .

Technical Details

The use of coupled transcription/translation systems allows for efficient production of NPK1, particularly when using plasmid DNA or PCR-generated templates with appropriate promoters like T7 or SP6. These methods ensure high fidelity and yield during the synthesis process .

Molecular Structure Analysis

Structure of NPK1

NPK1 exhibits a complex structure characteristic of kinases, including several key domains essential for its function:

  • Kinase Domain: Responsible for its enzymatic activity, facilitating phosphorylation of target proteins.
  • Regulatory Regions: These regions modulate the activity of NPK1 in response to various signals.

Data on Molecular Structure

Structural studies have identified that NPK1 undergoes significant conformational changes during its activation and interaction with substrates. For instance, phosphorylation at specific sites alters its mobility during gel electrophoresis, indicating functional modifications that occur throughout the cell cycle .

Chemical Reactions Analysis

Reactions Involving NPK1

NPK1 participates in several biochemical reactions, primarily involving phosphorylation:

  • Phosphorylation: NPK1 phosphorylates downstream kinases as part of signaling cascades.
  • Dephosphorylation: The protein can also be deactivated through dephosphorylation by phosphatases.

Technical Details on Reactions

The activity of NPK1 is tightly regulated by its phosphorylation state. For example, during the M phase of the cell cycle, NPK1 shows increased phosphorylation which correlates with its activity levels . Experimental assays such as Western blotting are commonly used to analyze these modifications.

Mechanism of Action

Process Overview

NPK1 functions primarily through phosphorylation cascades that activate or deactivate various signaling pathways:

  1. Activation: Upon receiving a signal (e.g., stress), NPK1 becomes phosphorylated and activates downstream kinases.
  2. Signal Propagation: This activation propagates through a series of kinases leading to cellular responses such as division or stress adaptation.

Data Supporting Mechanism

Studies indicate that the activity of NPK1 peaks during specific phases of the cell cycle, particularly during M phase when it is crucial for proper mitotic progression .

Physical and Chemical Properties Analysis

Physical Properties

NPK1 is generally soluble in aqueous solutions and exhibits stability under physiological pH conditions. Its molecular weight typically ranges around 100 kDa depending on post-translational modifications.

Chemical Properties

The chemical properties include:

  • pH Stability: Active within a physiological pH range.
  • Temperature Stability: Maintains activity at moderate temperatures but may denature at extremes.

Relevant data suggest that modifications such as phosphorylation significantly influence both stability and activity .

Applications

Scientific Uses

NPK1 has several applications in scientific research:

  • Cell Cycle Studies: Understanding its role provides insights into cell cycle regulation.
  • Stress Response Research: Investigating how plants respond to environmental stressors can inform agricultural practices.
  • Biotechnological Applications: Manipulating NPK1 pathways may enhance crop resilience against abiotic stresses.
Molecular Characterization of NPK1

Structural Domains and Functional Motifs

Catalytic Kinase Domain Homology

NPK1 belongs to the mitogen-activated protein kinase kinase kinase (MAPKKK) family, characterized by a highly conserved catalytic kinase domain within its N-terminal region. This domain shares significant homology with yeast kinases STE11 (Saccharomyces cerevisiae), BCK1 (S. cerevisiae), and Byr2 (Schizosaccharomyces pombe), particularly in the ATP-binding pocket and catalytic loop essential for phosphotransferase activity. The kinase domain contains the canonical GxGxxG motif (residues 40–45) in the glycine-rich loop, facilitating ATP binding, and the activation segment with a conserved "APE" motif (residues 709–711) critical for substrate recognition. Structural studies confirm that NPK1’s catalytic domain functionally complements yeast BCK1 mutants, restoring cell growth and division pathways by activating downstream MAPK cascades [3] [6] [10].

Table 1: Conserved Motifs in NPK1’s Catalytic Kinase Domain

MotifAmino Acid SequenceFunctionHomologous Yeast Kinase
Glycine-rich loopGxGxxG (40-45)ATP bindingBCK1 (G48EGGF54)
Catalytic loopHRDLKPQN (188-195)Phosphotransferase activitySTE11 (HRDLKPSN)
Activation segmentDFG (205-207) / APE (709-711)Substrate dockingByr2 (DFG/APE)

Regulatory Domains and Nuclear Localization Signal (NLS)

The C-terminal region of NPK1 harbors regulatory domains that modulate kinase activity and subcellular localization. A bipartite nuclear localization signal (NLS) (residues 580–596; KR-x(10)-KKK) directs transient nuclear translocation during early mitosis. This NLS overlaps with a auto-inhibitory domain (AID) (residues 550–650), which suppresses kinase activity in interphase by obstructing the catalytic cleft. Disruption of the AID through phosphorylation or protein interactions relieves auto-inhibition, enabling NPK1 to phosphorylate downstream targets like MAPKKs. The regulatory domains also include multiple serine/threonine phosphorylation sites (e.g., S704, T712) that fine-tune enzymatic activity during mitosis [1] [7].

Bipartite NLS and Interaction with NACK1 Kinesin-like Protein

NPK1’s bipartite NLS is indispensable for its interaction with the kinesin-like protein NACK1, a key activator during cytokinesis. NACK1 binds directly to NPK1’s C-terminal regulatory domain (residues 600–690), displacing the AID and inducing a conformational change that stimulates kinase activity by >10-fold in vitro. This interaction also recruits NPK1 to the phragmoplast equator via NACK1’s motor domain, which traffics along phragmoplast microtubules. Mutational studies show that deletion of the NLS or NACK1-binding region mislocalizes NPK1 to the nucleus and abolishes cell plate expansion, confirming the dual role of this domain in localization and activation [7] [9].

Gene Localization and Genomic Context

Chromosomal Positioning in Tobacco and Model Organisms

In tobacco (Nicotiana tabacum), the NPK1 gene maps to chromosome 10 within a gene-dense region flanked by housekeeping genes encoding tubulin-folding cofactor E (5' upstream) and a 26S proteasome subunit (3' downstream). This locus exhibits synteny with the CDC15-ADE1 region in Saccharomyces cerevisiae, where the NPK1 homolog BCK1 regulates cell wall integrity. In Arabidopsis thaliana, orthologs ANP1/2/3 reside on chromosomes 1, 2, and 5, respectively, each embedded within clusters of stress-responsive genes. Rice (Oryza sativa) harbors 21 NPK1-like (OsNPKL) genes, with a prominent cluster on chromosome 1 (OsNPKL1–4) co-localizing with a quantitative trait locus (QTL) for drought resistance, suggesting selective pressure for gene duplication in stress adaptation [1] [2] [10].

Evolutionary Conservation Across Eukaryotes

NPK1 orthologs are conserved across eukaryotes, with sequence identities exceeding 60% in plants, fungi, and metazoans. Phylogenetic analysis divides NPK1-like kinases into three clades:

  • Clade I: Plant-specific MAPKKKs (e.g., tobacco NPK1, Arabidopsis ANP1-3) involved in cytokinesis and stress signaling.
  • Clade II: Fungal kinases (e.g., yeast BCK1, fission yeast Byr2) regulating cell integrity and mating.
  • Clade III: Animal kinases (e.g., human MLK2/3) controlling JNK/p38 stress pathways.Key conserved regions include the kinase subdomains VIb (HRDLKPQN) and VIII (GTxYWMAP), while plant-specific insertions in the N-terminal domain enable interactions with plant cytokinesis machinery like microtubule-associated proteins [2] [3] [6].

Table 2: Evolutionary Conservation of NPK1 Orthologs

OrganismGeneIdentity to Tobacco NPK1 (%)Function
Nicotiana tabacumNPK1100Cytokinesis, stress response
Arabidopsis thalianaANP182Cytokinesis, auxin signaling
Oryza sativaOsNPKL179Drought stress response
Saccharomyces cerevisiaeBCK163Cell wall integrity
Homo sapiensMLK358JNK pathway activation

Transcriptional and Post-Translational Regulation

Cell Cycle-Dependent Expression Patterns

NPK1 transcription is tightly coupled to cell division competence. In synchronized tobacco BY-2 cells, NPK1 mRNA peaks at the G1/S boundary (4–6 h post-aphidicolin release) and remains elevated through M phase (8–10 h), coinciding with cyclin B expression. In planta, NPK1 is expressed in meristems, young leaves, and lateral root primordia but is undetectable in mature tissues. Hormonal induction studies show that NPK1 transcription is activated within 2 hours of auxin-cytokinin application in leaf discs, preceding DNA replication. Notably, NPK1 expression persists when DNA synthesis is blocked by hydroxyurea, confirming its role early in the division cycle rather than S phase progression [3] [4] [6].

Phosphorylation Dynamics During Mitosis

NPK1 kinase activity is regulated by phosphorylation at multiple residues:

  • Prometaphase: Hyperphosphorylation of serine/threonine residues (e.g., S557, T574) in the regulatory domain retards electrophoretic mobility and correlates with auto-inhibition.
  • Late M phase: Dephosphorylation by PP1-type phosphatases activates NPK1, coinciding with its recruitment to the phragmoplast. Kinase activity increases 3-fold at this stage, as measured by immunocomplex assays using MAPKK substrates.
  • Phosphorylation Hotspots:
  • S704 (catalytic loop): Enhances substrate affinity.
  • T712 (activation loop): Required for full activity.
  • S557/S574 (AID region): Maintains auto-inhibition until M phase.Mass spectrometry studies of Arabidopsis ANP1 reveal analogous phosphosites, underscoring conserved regulatory mechanisms. NPK1 also undergoes ubiquitin-mediated degradation after cytokinesis, ensuring activity is restricted to late mitosis [1] [2] [5].

Table 3: Key Phosphorylation Sites Regulating NPK1 Activity

ResidueDomainPhase ModifiedFunctional Consequence
Ser557AIDPrometaphaseStabilizes auto-inhibitory state
Thr574AID/NLSPrometaphasePromotes nuclear retention
Ser704Catalytic loopLate M phaseIncreases substrate affinity
Thr712Activation loopLate M phaseMaximizes kinase activity (~3-fold)

Properties

CAS Number

147680-58-8

Product Name

NPK1 protein

Molecular Formula

C12H12N2O3

Synonyms

NPK1 protein

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